1-(Ferrocenyl)ethanol
CAS No.: 1277-49-2
Cat. No.: VC0072882
Molecular Formula: C12H24FeO
Molecular Weight: 240.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1277-49-2 |
---|---|
Molecular Formula | C12H24FeO |
Molecular Weight | 240.16 g/mol |
IUPAC Name | cyclopentane;1-cyclopentylethanol;iron |
Standard InChI | InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2; |
Standard InChI Key | YRBLOJHFEXMPGL-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES | CC(C1CCCC1)O.C1CCCC1.[Fe] |
Introduction
Physical and Chemical Properties
1-(Ferrocenyl)ethanol presents as yellow to yellow-orange crystalline powder . The compound exhibits characteristic properties that determine its handling, storage, and application in chemical processes, as detailed in Table 1.
Table 1: Physical and Chemical Properties of 1-(Ferrocenyl)ethanol
The compound's limited water solubility but good solubility in organic solvents like benzene influences its purification methods and application protocols. The relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the hydroxyl group.
Structural Characteristics and Isomerism
The structure of 1-(Ferrocenyl)ethanol features a ferrocene unit with a hydroxyethyl group attached to one of the cyclopentadienyl rings. The presence of a chiral carbon atom in the hydroxyethyl side chain creates stereoisomerism, resulting in two enantiomers: (R)-1-(Ferrocenyl)ethanol and (S)-1-(Ferrocenyl)ethanol.
Stereoisomerism
The (S)-isomer of 1-(Ferrocenyl)ethanol (CAS No. 33136-66-2) has been specifically isolated and characterized . This enantiomer shows similar physical properties to the racemic mixture but exhibits distinct behavior in stereoselective reactions. The melting point of the (S)-isomer is reported as 77-79°C, which is within the range observed for the racemic mixture .
The chirality of 1-(Ferrocenyl)ethanol makes it particularly valuable in asymmetric synthesis applications, where the stereochemical environment can influence reaction outcomes. The ferrocene backbone provides a rigid structural framework that enhances the compound's effectiveness as a chiral auxiliary or ligand.
Synthesis Methods
Several approaches have been developed for the synthesis of 1-(Ferrocenyl)ethanol, with the reduction of acetylferrocene being the predominant method. The various synthetic routes differ in reagents, conditions, and efficiency.
Sodium Borohydride Reduction
A patented method describes an optimized process for synthesizing 1-(Ferrocenyl)ethanol using sodium borohydride reduction . The procedure involves:
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Mixing an aqueous solution of methanol with acetyl ferrocene under controlled temperature conditions (-5 to 5°C)
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Adding sodium borohydride in batches to facilitate the reduction reaction
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Introducing ammonium chloride solution to neutralize excess sodium borohydride, preventing potential explosion hazards during solvent removal
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Extracting the product with an appropriate solvent
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Separating the organic layer through water-induced phase separation
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Removing the solvent to obtain the final product
This method reportedly achieves approximately 93% product content and 97% yield . The replacement of ethanol with an aqueous methanol solution enhances reaction efficiency, reduces waste generation, and lowers energy consumption, making it an environmentally favorable approach.
Applications and Uses
1-(Ferrocenyl)ethanol demonstrates versatility across multiple chemical disciplines, finding applications in catalysis, polymerization chemistry, and medicinal research.
Catalysis Applications
The compound serves as a ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes, influencing the regioselectivity between Markovnikov and anti-Markovnikov addition . This catalytic utility stems from the compound's ability to coordinate with transition metals through the hydroxyl group while the ferrocene moiety provides electronic and steric effects that modulate catalyst performance.
Polymerization Chemistry
1-(Ferrocenyl)ethanol functions as a reactant in various polymerization processes, including:
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Single-electron transfer living radical polymerization reactions, where it can serve as an initiator or modifier
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Preparation of reversible addition-fragmentation chain transfer (RAFT) agents for RAFT polymerization of styrene
These applications leverage the compound's ability to introduce ferrocene units into polymer chains, potentially imparting unique redox properties to the resulting materials.
Medicinal Chemistry
The compound serves as a key precursor in the synthesis of ferrocene-modified thiopyrimidines, which have demonstrated potential as anticancer agents . The incorporation of the ferrocene moiety into biologically active molecules can enhance their properties through:
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Modification of lipophilicity and membrane permeability
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Introduction of redox-active centers that can generate reactive oxygen species
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Alteration of molecule-target interactions through the unique three-dimensional structure of ferrocene
Synthesis of Specialized Ligands
1-(Ferrocenyl)ethanol has been employed as a starting material in the synthesis of ferrocenyl-N-heterocyclic carbenes . These specialized ligands are of interest due to the stereoelectronic influence of the ferrocenyl substituent, which can modify the electronic and steric properties of metal complexes.
Thermodynamic Properties
Thermodynamic data for 1-(Ferrocenyl)ethanol provides insights into its physical behavior, phase transitions, and stability, as presented in Table 2.
Table 2: Thermodynamic Properties of 1-(Ferrocenyl)ethanol
The significant discrepancy in enthalpy of fusion values reported by different researchers suggests possible polymorphism or varying experimental conditions. The relatively high enthalpy of sublimation indicates strong intermolecular forces in the solid state, which is consistent with the compound's physical properties.
Research Developments
Current research involving 1-(Ferrocenyl)ethanol focuses on several key areas:
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Optimization of synthetic routes to improve yield, reduce environmental impact, and enhance scalability, as evidenced by the patented process that aims to increase efficiency while minimizing waste generation
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Exploration of its potential in asymmetric catalysis, leveraging the chiral nature of the molecule to induce stereoselectivity in chemical transformations
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Investigation of novel ferrocene-containing compounds for medicinal applications, particularly in cancer treatment, using 1-(Ferrocenyl)ethanol as a precursor
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Development of new materials with unique electronic and physical properties through the incorporation of ferrocene units into polymers and other macromolecular systems
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